

# Spectroscopic Characterization of 4-Bromo-2-fluoro-3-methylbenzonitrile: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Bromo-2-fluoro-3-methylbenzonitrile

Cat. No.: B1525807

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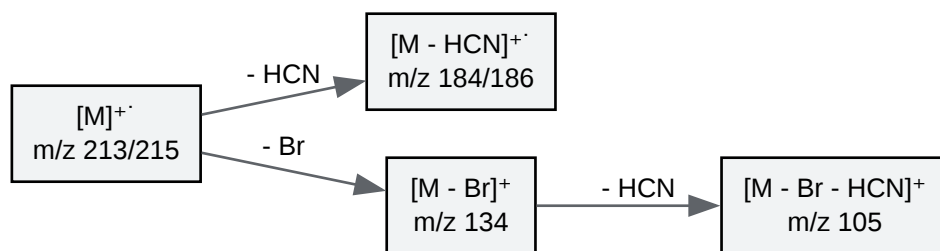
This technical guide provides an in-depth analysis of the spectroscopic data for the compound **4-Bromo-2-fluoro-3-methylbenzonitrile**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted data with established spectroscopic principles and comparative data from structurally related molecules to offer a robust characterization. The methodologies and interpretations presented herein are grounded in established scientific literature to ensure technical accuracy and reliability.

## Introduction

**4-Bromo-2-fluoro-3-methylbenzonitrile** ( $C_8H_5BrFN$ ) is a substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals. [1] The presence of four different substituents on the benzene ring—a bromine atom, a fluorine atom, a methyl group, and a nitrile group—results in a unique electronic and steric environment, making a thorough spectroscopic analysis essential for its unambiguous identification and for predicting its reactivity. This guide will cover the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The spatial arrangement of the substituents and their electronic effects (inductive and resonance) are the primary determinants of the observed spectral features.



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## References

- 1. 4-Bromobenzonitrile(623-00-7) <sup>1</sup>H NMR spectrum [chemicalbook.com]
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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)